Rebamipide 3-chloro impurity is a known impurity arising during the synthesis of rebamipide. [] Rebamipide itself is a mucosal protective agent. The presence of impurities like rebamipide 3-chloro impurity in pharmaceutical products is a concern due to their potential to impact drug safety and efficacy. Therefore, understanding its synthesis, properties, and potential applications is crucial for ensuring the quality of rebamipide production.
Rebamipide 3-Chloro Impurity is a chemical compound recognized as an impurity associated with Rebamipide, which is primarily used for its gastroprotective properties, particularly in treating gastric ulcers and aiding mucosal healing. The molecular formula for Rebamipide 3-Chloro Impurity is CHClNO, and it has a CAS number of 90098-05-8. Its significance lies in its potential impact on the efficacy and safety of pharmaceutical formulations containing Rebamipide, making its study critical for quality control in drug development .
Rebamipide 3-Chloro Impurity is obtained as a byproduct during the synthesis of Rebamipide. It can be isolated through various chemical processes involving chlorination reactions and purification techniques such as high-performance liquid chromatography (HPLC) to ensure accurate quantification and separation from the primary compound.
This compound is classified under organic compounds, specifically as an aromatic amide derivative due to the presence of a chloro substituent on a benzene ring attached to an amide functional group. Its classification is essential for understanding its chemical behavior and potential interactions in biological systems .
The synthesis of Rebamipide 3-Chloro Impurity typically involves multiple steps, including:
The synthesis process may involve controlling reaction conditions such as temperature and pH to optimize yield and purity. Advanced techniques like HPLC are employed for purification and quantification, ensuring that the final product meets the required standards for pharmaceutical applications .
The molecular structure of Rebamipide 3-Chloro Impurity can be represented as follows:
This structure features a chloro substituent at the third position on the benzene ring, which may influence its reactivity and biological activity compared to other derivatives .
The molecular structure data includes:
Rebamipide 3-Chloro Impurity participates in several chemical reactions:
Understanding these reactions is crucial for predicting the stability and shelf life of formulations containing this impurity. The presence of the chloro group significantly affects its reactivity profile, making it an important subject of study in analytical chemistry and pharmaceutical development .
Rebamipide 3-Chloro Impurity may influence biological processes through mechanisms similar to those of Rebamipide itself, which is known to enhance mucosal defense mechanisms and promote healing in gastrointestinal tissues. Its interactions with cellular targets could potentially modulate pathways involved in inflammation and cell signaling.
Research indicates that impurities like Rebamipide 3-Chloro Impurity may alter the pharmacokinetics and pharmacodynamics of the primary drug, impacting therapeutic outcomes . Understanding these mechanisms is vital for developing safer and more effective drug formulations.
While specific physical properties such as melting point or boiling point are not readily available, general characteristics can include:
Rebamipide 3-Chloro Impurity exhibits properties typical of aromatic amides, including:
Relevant analyses using techniques like HPLC help ascertain purity levels and identify degradation products during stability studies .
Rebamipide 3-Chloro Impurity serves several important roles in scientific research:
This comprehensive examination highlights the significance of Rebamipide 3-Chloro Impurity within pharmaceutical science, emphasizing its role not just as an impurity but also as a critical component in ensuring drug quality and safety.
Impurity profiling represents a critical discipline in pharmaceutical development, focused on the identification, quantification, and toxicological assessment of extraneous chemical entities present in active pharmaceutical ingredients (APIs). These impurities—classified as starting materials, by-products, intermediates, or degradation products—arise during synthesis, manufacturing, or storage. Their rigorous control is mandated by global regulatory agencies (ICH Q3A/B guidelines) due to potential impacts on drug safety, efficacy, and stability. For quinolinone-based drugs like Rebamipide, impurity profiling is particularly challenging due to complex heterocyclic chemistry and structural similarities between APIs and their impurities. The 3-Chloro impurity of Rebamipide exemplifies such challenges, requiring advanced analytical strategies for its control throughout the drug lifecycle.
Process-related impurities emerge during API synthesis due to side reactions, incomplete purification, or reagent interactions. In Rebamipide synthesis—a multi-step sequence involving quinolinone intermediates and benzoyl chloride derivatives—key impurities form through:
Table 1: Characterization of Rebamipide 3-Chloro Impurity
Property | Specification |
---|---|
CAS Number | 90098-05-8 |
IUPAC Name | 2-[(3-Chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid |
Molecular Formula | C₁₉H₁₅ClN₂O₄ |
Molecular Weight | 370.79 g/mol |
Synonyms | Rebamipide m-chloro isomer; 2-(3-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid |
Regulatory Function | Reference standard for ANDA/QC testing |
The 3-chloro impurity’s structural similarity to Rebamipide (differing only in chloro-substituent position) complicates separation, necessitating robust chromatographic methods during manufacturing [4] [9]. Its levels serve as a critical process performance indicator, reflecting reaction specificity and purification efficiency.
The Rebamipide 3-chloro impurity holds substantial regulatory weight in Abbreviated New Drug Application (ANDA) and New Drug Application (NDA) submissions. As a structural analog of the API, it falls under ICH Q3A’s "qualified impurity" category, requiring identification thresholds ≥0.10% and strict toxicological qualification [1] [6]. Key regulatory expectations include:
Table 2: Regulatory Requirements for Rebamipide Impurities
Region | Pharmacopeia | Identification Threshold | Reporting Threshold |
---|---|---|---|
USA | USP | 0.10% | 0.05% |
Europe | EP | 0.10% | 0.05% |
Japan | JP | 0.10% | 0.05% |
Failure to adequately control and document this impurity may trigger regulatory deficiencies, as emphasized in FDA refusal reports for Rebamipide generics where impurity profiles mismatched reference standards [6]. Suppliers like SynZeal and LGC Standards provide regulatory-supportive packages, including Structure Elucidation Reports (SERs) and CoAs aligned with ICH Q3B(R2) [1] [6].
The formation of the 3-chloro impurity in Rebamipide synthesis is governed by reaction mechanisms intrinsic to quinolinone chemistry. Key pathways include:
Nucleophilic Substitution Dynamics
Rebamipide synthesis involves condensation between ethyl 2-amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate and chlorobenzoyl chloride. The 3-chloro impurity arises when:
Byproduct Formation in Multi-Step Synthesis
As detailed in [8], Rebamipide synthesis proceeds via:
Table 3: Synthetic Impurities in Rebamipide Manufacturing
Impurity | CAS Number | Formation Pathway | Structural Difference |
---|---|---|---|
Rebamipide (API) | 90098-04-7 | Target synthesis | Para-chloro substitution |
3-Chloro Impurity | 90098-05-8 | Isomeric acylation | Meta-chloro substitution |
2-Chloro Impurity | 90098-06-9 | Side reaction during halogenation | Ortho-chloro substitution |
Dichloro Impurity | Not specified | Dichlorobenzoyl chloride contamination | 3,4-Dichloro substitution |
Analytical Differentiation Strategies
Differentiating positional isomers requires chromatographic methods exploiting subtle polarity differences. Patent CN103076421A employs HPLC with:
These frameworks underscore how reaction kinetics, reagent quality, and analytical controls intersect to govern impurity formation and mitigation in quinolinone-based APIs.
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0